

Amentoflavone Hexaacetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Amentoflavone hexaacetate

Cat. No.: B1665961

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **amentoflavone hexaacetate**, a synthetic derivative of the naturally occurring biflavonoid, amentoflavone. Due to the limited availability of direct experimental data for **amentoflavone hexaacetate**, this guide also includes in-depth information on the well-studied parent compound, amentoflavone, to provide essential context regarding its chemical properties and biological activities. The acetylation of amentoflavone to form its hexaacetate derivative is a common strategy to enhance its solubility and potential bioavailability.^[1]

Chemical Structure and Properties

Amentoflavone is a biflavonoid composed of two apigenin units linked by a C-C bond.^[2]

Amentoflavone hexaacetate is the peracetylated form of amentoflavone, where the six hydroxyl groups are converted to acetate esters.

Image of **Amentoflavone Hexaacetate** Chemical Structure:

(A 2D chemical structure image of **amentoflavone hexaacetate** would be placed here in a full whitepaper)

Table 1: Chemical and Physical Properties of Amentoflavone and Amentoflavone Hexaacetate

Property	Amentoflavone	Amentoflavone Hexaacetate
Molecular Formula	C ₃₀ H ₁₈ O ₁₀ [2]	C ₄₂ H ₃₀ O ₁₆ [3]
Molecular Weight	538.5 g/mol [2]	790.7 g/mol [3]
IUPAC Name	8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2]	[4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl]acetate[3]
CAS Number	1617-53-4[2]	17482-37-0[3]
Melting Point	~300 °C[2][4]	Data not available
Boiling Point	910.0-911.0 °C (estimated)[4]	941 °C at 760 mmHg (predicted)[5]
Solubility	- Water: 0.033 mg/L (estimated)[4]- Ethanol: ~1 mg/mL[6]- DMSO: ~10 mg/mL[6]- DMF: ~20 mg/mL[6]	Enhanced solubility compared to amentoflavone is suggested, but quantitative data is not available.[1]
Appearance	Crystalline solid[6]	Data not available

Synthesis and Experimental Protocols

Synthesis of Amentoflavone Hexaacetate from Amentoflavone

While a detailed, peer-reviewed protocol for the synthesis of **amentoflavone hexaacetate** is not readily available, a general method for the peracetylation of polyphenols can be adapted. This typically involves the use of an acetylating agent in the presence of a base.

Experimental Protocol: General Acetylation of Amentoflavone

- **Dissolution:** Dissolve amentoflavone in a suitable solvent such as pyridine or dimethylformamide (DMF).

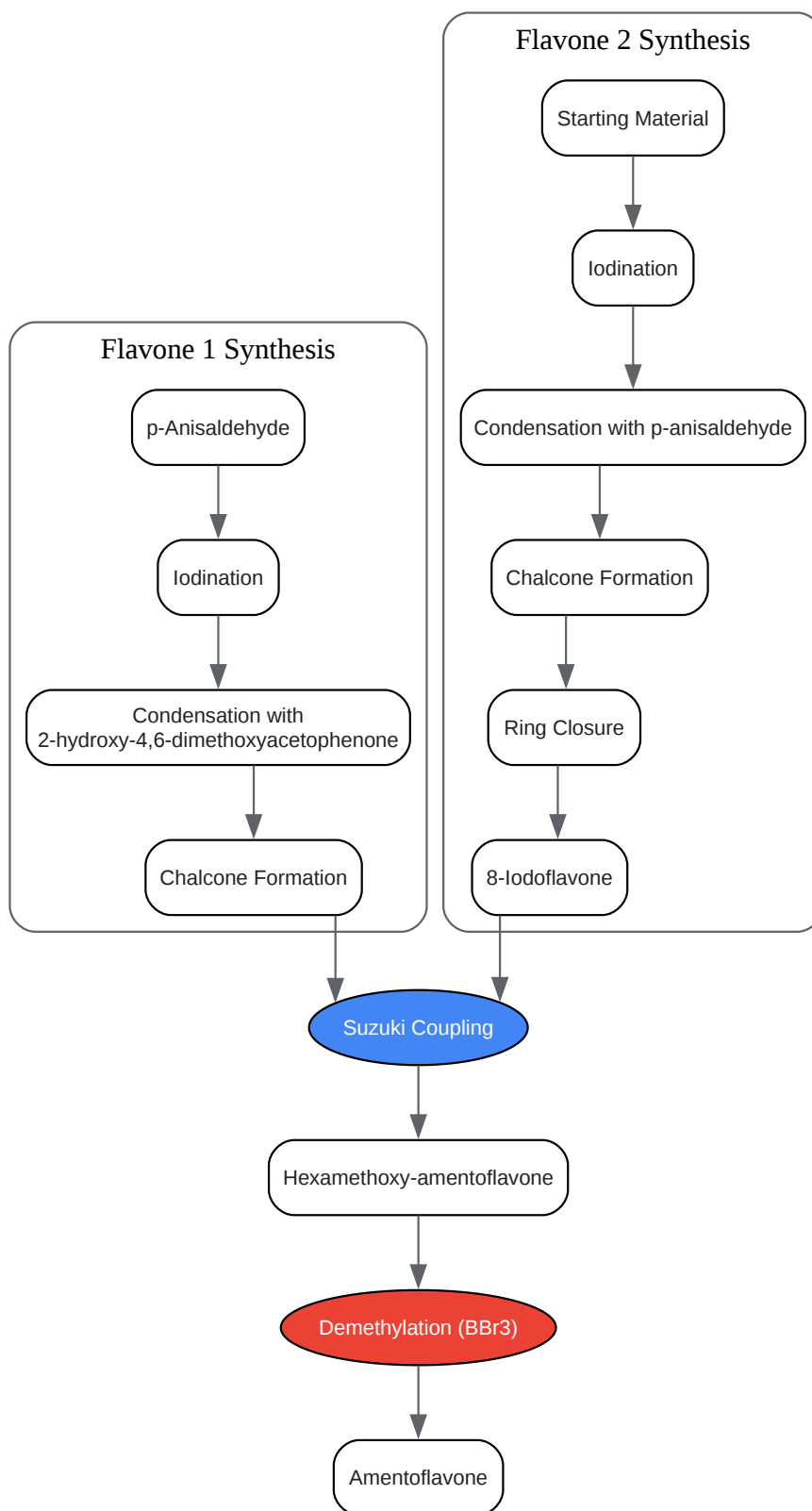
- Acetylation: Add an excess of acetic anhydride to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.^[7]
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, the mixture is typically poured into ice water to precipitate the acetylated product.
- Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Total Synthesis of Amentoflavone

The total synthesis of amentoflavone has been achieved, with one notable method utilizing a Suzuki coupling reaction. This provides a route to obtaining the parent compound for subsequent derivatization.

Workflow for Total Synthesis of Amentoflavone via Suzuki Coupling



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Caption: A simplified workflow for the total synthesis of amentoflavone.

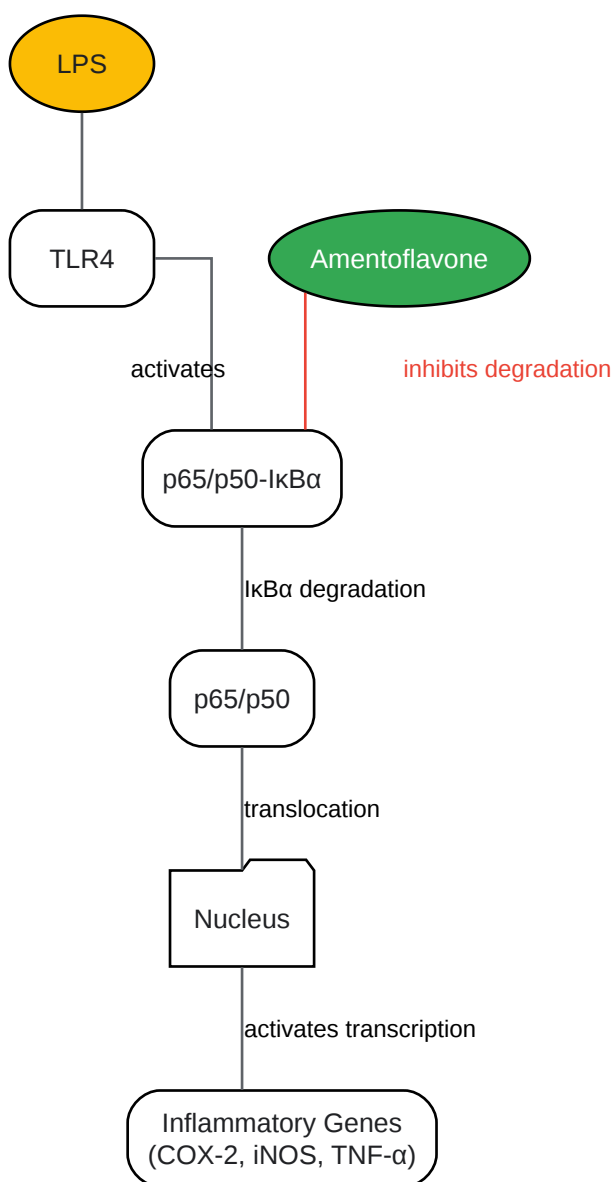
Biological Activities and Signaling Pathways of Amentoflavone

Currently, there is a lack of specific research on the biological activities of **amentoflavone hexaacetate**. However, the biological effects of the parent compound, amentoflavone, are well-documented. Acetylation may alter the potency or pharmacokinetic profile of these activities. Amentoflavone has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.^[8]

Anti-Inflammatory Activity

Amentoflavone exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathway: Amentoflavone in NF- κ B Mediated Inflammation



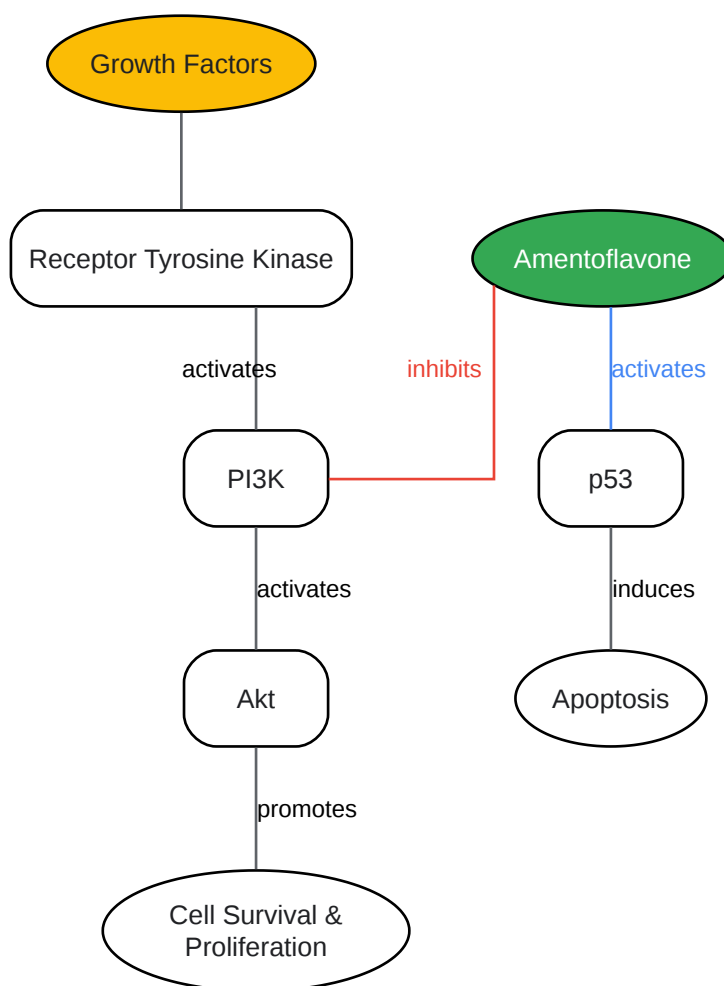
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Caption: Amentoflavone inhibits the NF-κB signaling pathway.

Anti-Cancer Activity

Amentoflavone has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer models.[9][10] Its mechanisms of action often involve the modulation of critical oncogenic signaling pathways.

Signaling Pathway: Amentoflavone in PI3K/Akt and p53 Pathways



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Caption: Amentoflavone's anti-cancer effects via PI3K/Akt and p53.

Neuroprotective Effects

Amentoflavone has demonstrated neuroprotective properties in models of cerebral ischemia/reperfusion injury by attenuating oxidative stress and neuroinflammation.

Table 2: Quantitative Data on the Biological Activities of Amentoflavone

Activity	Model/Assay	Result (IC ₅₀ /EC ₅₀)
Antiviral (RSV)	In vitro	IC ₅₀ : 5.5 mg/ml[8]
Anti-inflammatory	Inhibition of group II phospholipase A2 and cyclooxygenase	Dual inhibitory activity shown[11]
Anti-cancer	SW480 human colorectal cancer cells	Dose-dependent inhibition of viability; apoptosis induced at 150 µmol/L
Anti-cancer	A549 non-small cell lung carcinoma cells	Substantial reduction in cell viability at 60 µM[9]
SARS-CoV 3CLpro Inhibition	In vitro	IC ₅₀ : 8.3 µM[12]

Conclusion

Amentoflavone hexaacetate is a synthetic derivative of amentoflavone with potential for improved physicochemical properties. While direct biological data for the hexaacetate form is scarce, the extensive research on amentoflavone provides a strong foundation for predicting its potential therapeutic applications. The addition of acetate groups may enhance the bioavailability of amentoflavone, potentially leading to increased efficacy in its known anti-inflammatory, anti-cancer, and neuroprotective roles. Further research is required to fully characterize the chemical properties, pharmacokinetics, and biological activities of **amentoflavone hexaacetate** to determine its viability as a drug development candidate.

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